
Dibutylphosphoramidic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylphosphoramidic dichloride is an organophosphorus compound characterized by the presence of two butyl groups attached to a phosphoramidic dichloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibutylphosphoramidic dichloride can be synthesized through the reaction of dibutylamine with phosphorus oxychloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
POCl3+2C4H9NH2→(C4H9NH)2POCl2+2HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Dibutylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphoramidates and phosphoramides.
Hydrolysis: In the presence of water, it hydrolyzes to form dibutylphosphoramidic acid and hydrochloric acid.
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used in substitution reactions.
Water: Hydrolysis reactions typically occur under ambient conditions.
Major Products:
Phosphoramidates: Formed from the reaction with alcohols.
Phosphoramides: Formed from the reaction with amines.
Dibutylphosphoramidic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Dibutylphosphoramidic dichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organophosphorus compounds.
Materials Science: It can be used in the preparation of flame retardants and plasticizers.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism by which dibutylphosphoramidic dichloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which can form stable bonds with nucleophiles such as oxygen, nitrogen, and sulfur atoms.
Comparación Con Compuestos Similares
Dimethylphosphoramidic Dichloride: Similar in structure but with methyl groups instead of butyl groups.
Diethylphosphoramidic Dichloride: Contains ethyl groups instead of butyl groups.
Uniqueness: Dibutylphosphoramidic dichloride is unique due to the presence of butyl groups, which can influence its reactivity and solubility properties compared to its methyl and ethyl counterparts. The larger alkyl groups can also impact the steric hindrance and overall stability of the compound.
Propiedades
Fórmula molecular |
C8H18Cl2NOP |
|---|---|
Peso molecular |
246.11 g/mol |
Nombre IUPAC |
N-butyl-N-dichlorophosphorylbutan-1-amine |
InChI |
InChI=1S/C8H18Cl2NOP/c1-3-5-7-11(8-6-4-2)13(9,10)12/h3-8H2,1-2H3 |
Clave InChI |
DBNUMRHHURKIGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)P(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)

![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine](/img/structure/B12821756.png)
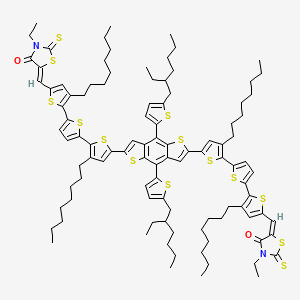
![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
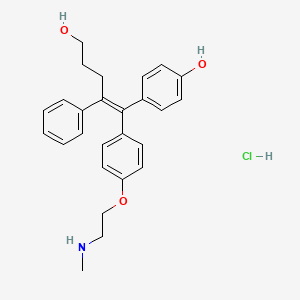
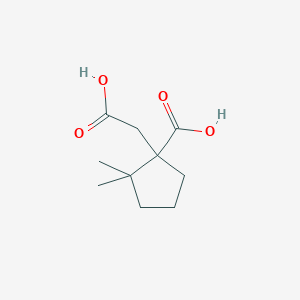
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
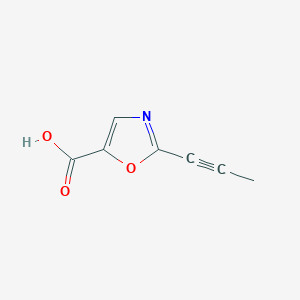
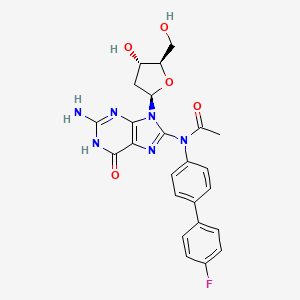
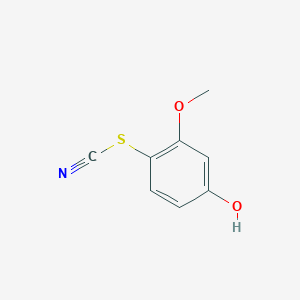
![1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)
